molecular formula C16H15BrO3 B5583592 (2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate

(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate

Cat. No.: B5583592
M. Wt: 335.19 g/mol
InChI Key: NOAQIZVYMIWXHU-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate is an organic compound with the molecular formula C16H15BrO3. It is known for its unique structure, which includes a 2,6-dimethylphenyl group and a 4-bromophenoxy group connected via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate typically involves the esterification of 2,6-dimethylphenol with 2-(4-bromophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenyl groups can be oxidized under specific conditions to form quinones or other oxidized products.

    Reduction Reactions: The ester linkage can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetates, while oxidation and reduction reactions can produce quinones or alcohols, respectively.

Scientific Research Applications

(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylphenyl) 2-(4-chlorophenoxy)acetate
  • (2,6-Dimethylphenyl) 2-(4-fluorophenoxy)acetate
  • (2,6-Dimethylphenyl) 2-(4-methylphenoxy)acetate

Uniqueness

(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and may also affect the compound’s biological activity.

Properties

IUPAC Name

(2,6-dimethylphenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-4-3-5-12(2)16(11)20-15(18)10-19-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAQIZVYMIWXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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